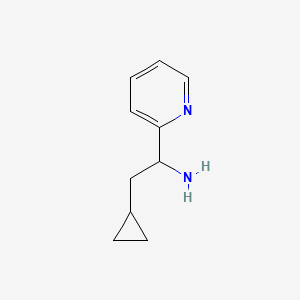

2-Cyclopropyl-1-(2-pyridyl)ethylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

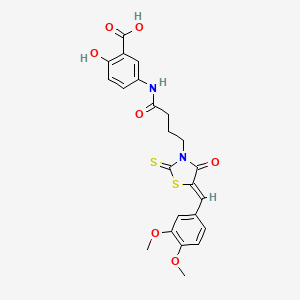

2-Cyclopropyl-1-(2-pyridyl)ethylamine is a research chemical with the molecular formula C10H14N2 and a molecular weight of 162.23 . It is also known by the synonyms 2-cyclopropyl-1-(2-pyridinyl)ethanamine and 2-cyclopropyl-1-pyridin-2-ylethanamine .

Molecular Structure Analysis

The molecular structure of 2-Cyclopropyl-1-(2-pyridyl)ethylamine can be represented by the canonical SMILES notation:C1CC1CC(C2=CC=CC=N2)N . This indicates that the molecule contains a cyclopropyl group (C1CC1), an ethylamine group (CCN), and a pyridyl group (C2=CC=CC=N2). Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Cyclopropyl-1-(2-pyridyl)ethylamine include a molecular weight of 162.23 and a molecular formula of C10H14N2 . Other properties such as density, color, hardness, melting and boiling points, and electrical conductivity are not provided in the search results .科学的研究の応用

Cyclopropanation and Catalysis

Research has been conducted on the cyclopropanation of styrene with ethyl diazoacetate (EDA) catalyzed by chiral and achiral ruthenium 2,6-bis(imino)pyridyl complexes. This study highlights the role of different substituents on the imine nitrogen atoms in influencing catalytic activity, providing insights into the development of efficient catalysts for the cyclopropanation reaction, which is a fundamental process in synthetic chemistry (Bianchini and Lee, 2000).

Photochemical [2+2] Cycloaddition Reactions

The stacking of double bonds for photochemical [2+2] cycloaddition reactions in solid-state, using trans-1,2-bis(4-pyridyl)ethylene (bpe), is another area of interest. This research focuses on the challenges and strategies in orienting bpe molecules in solid-state for effective photochemical behavior, showcasing the application of pyridyl-containing compounds in facilitating controlled photochemical reactions (Nagarathinam, Peedikakkal, & Vittal, 2008).

Synthesis of Polysubstituted Pyrroles

The synthesis of polysubstituted pyrroles through tandem 1,3-addition/5-endo-dig cyclization of 1-(1-alkynyl)cyclopropyl imines presents a method for introducing various functional groups into the pyrrole ring. This research offers a mild and effective method for synthesizing polyfunctionalized pyrroles, highlighting the versatility of cyclopropyl and pyridyl derivatives in organic synthesis (Urbanaitė & Čikotienė, 2016).

Water Oxidation Catalysts

A study on the synthesis of dinuclear Ru complexes using the bis(2-pyridyl)ethylamine (bpea) ligand for water oxidation catalysis explores the use of pyridyl ligands in creating efficient catalysts for water oxidation. This research underscores the potential of pyridyl-containing ligands in developing new catalytic systems for environmental and energy applications (Mola et al., 2011).

Safety and Hazards

While specific safety data for 2-Cyclopropyl-1-(2-pyridyl)ethylamine is not available, general safety precautions for handling similar chemicals include avoiding contact with skin and eyes, and avoiding inhalation of vapors or mist . It’s always recommended to refer to the specific Safety Data Sheet (SDS) for detailed safety and handling information.

作用機序

Target of Action

It is known to be a useful research chemical , suggesting that it may interact with various biological targets.

Mode of Action

A related compound, 1,2-cyclopropyl carbohydrates, has been suggested to function through a cyclopropane ring-opening reaction, assisted by an enzymatic nucleophile

特性

IUPAC Name |

2-cyclopropyl-1-pyridin-2-ylethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c11-9(7-8-4-5-8)10-3-1-2-6-12-10/h1-3,6,8-9H,4-5,7,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYCOFCQXXBAOAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(C2=CC=CC=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopropyl-1-(2-pyridyl)ethylamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-4-{[3-(ethoxycarbonyl)thiophen-2-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B2837669.png)

![2-(1,3-Dioxopyrrolo[3,4-c]pyridin-2-yl)-4-methylpentanoic acid](/img/structure/B2837670.png)

![3-({[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-methylphenyl)pyridazine](/img/structure/B2837671.png)

![5-[(2-Fluorophenyl)methoxy]-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol](/img/structure/B2837676.png)

![3,5,9-Trioxa-4-phosphapentacosan-1-aminium, 4-hydroxy-N,N,N,12,16,20,24-heptamethyl-10-oxo-7-[(3,7,11,15-tetramethyl-1-oxohexadecyl)oxy]-, inner salt, 4-oxide, (7R)-](/img/structure/B2837684.png)

![2-[2-[(3-chlorophenyl)carbamoylamino]thiazol-4-yl]-N-(2-pyridylmethyl)acetamide](/img/structure/B2837687.png)

![Ethyl 2-[7-((2E)but-2-enyl)-3,4,9-trimethyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purinyl]acetate](/img/structure/B2837690.png)